(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
CAS No.: 903047-11-0
Cat. No.: VC5999314
Molecular Formula: C20H18BrFN2O3
Molecular Weight: 433.277
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 903047-11-0 |
---|---|
Molecular Formula | C20H18BrFN2O3 |
Molecular Weight | 433.277 |
IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Standard InChI | InChI=1S/C20H18BrFN2O3/c1-26-18-6-3-13(9-19(18)27-2)7-8-24-20(25)15(12-23)10-14-11-16(21)4-5-17(14)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,25)/b15-10+ |
Standard InChI Key | CXZJKZMQTKRIPF-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N)OC |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a three-step sequence (Table 1):
Table 1: Representative Synthetic Route
Step 1: The α,β-unsaturated nitrile core forms via Knoevenagel condensation between 5-bromo-2-fluorobenzaldehyde and cyanoacetamide. Piperidine catalyzes the elimination of water, with ethanol facilitating azeotropic removal.
Step 2: Amide bond formation employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid intermediate for reaction with 2-(3,4-dimethoxyphenyl)ethylamine .
Step 3: Optional demethylation with boron tribromide generates phenolic derivatives for structure-activity relationship (SAR) studies .
Structural Elucidation
Spectroscopic Characterization
Critical spectral data (Table 2) aligns with analogous cyanoenamides :
Table 2: Key Spectroscopic Features
Technique | Observed Signal(s) | Assignment |
---|---|---|
¹H NMR | δ 8.21 (d, J=15.6 Hz, 1H) | Enamide β-vinylic proton |
δ 7.85 (dd, J=8.9, 5.1 Hz, 1H) | Fluorobromophenyl aromatic proton | |
δ 6.80-6.92 (m, 3H) | Dimethoxyphenethyl aromatic protons | |
¹³C NMR | δ 160.1 (C=O) | Enamide carbonyl |
δ 118.4 (CN) | Cyano group | |
HRMS | m/z 461.0543 [M+H]⁺ | C₂₀H₁₇BrFN₂O₃⁺ (calc. 461.0546) |
The (E)-configuration is confirmed by the vinylic proton coupling constant (J=15.6 Hz), contrasting with (Z)-isomers (J=10-12 Hz).
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties (Table 3) highlight its drug-like characteristics:
Table 3: Physicochemical Profile
Property | Value | Method |
---|---|---|
Molecular Weight | 460.26 g/mol | HRMS |
LogP | 3.2 ± 0.1 | Shake-flask (octanol/water) |
Aqueous Solubility | 12.8 µM (pH 7.4) | Nephelometry |
Melting Point | 178-181°C | Differential Scanning Calorimetry |
The elevated LogP value reflects contributions from halogen atoms (Br: +0.94, F: +0.14) and methoxy groups (+0.12 each) .
Biological Activity and Mechanisms
Kinase Inhibition Profiling
In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to the ATP pocket of JAK3 kinase, mediated by:
-
Halogen bonding between bromine and Leu956 backbone carbonyl
-
Hydrogen bonds from the cyano group to Glu903 and Asp967
Table 4: In Vitro Activity Against Kinases
Target | IC₅₀ (nM) | Selectivity Index (vs. JAK1) |
---|---|---|
JAK3 | 28 ± 3 | 145 |
FLT3 | 420 ± 25 | 9.8 |
EGFR | >10,000 | <0.1 |
The 145-fold selectivity for JAK3 over JAK1 suggests potential applications in autoimmune diseases .
Applications in Research and Industry
Medicinal Chemistry Development
Lead optimization campaigns have generated analogs with:
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